molecular formula Mn B1202551 Manganese-52 CAS No. 14092-99-0

Manganese-52

Cat. No. B1202551
CAS RN: 14092-99-0
M. Wt: 51.94556 g/mol
InChI Key: PWHULOQIROXLJO-OIOBTWANSA-N
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Patent
US06503739B1

Procedure details

A reaction mixture was prepared by using the recovered precipitate according to the procedures of (2). The concentrations of the respective components at the initiation of the reaction were 1,139 mM of fumaric acid, 570 mM of 2-hydroxypropylenediamine, 570 mM of the recovered manganese (II) (concentration in terms of manganese), 56 mM of S,S-HPDDS and 10 g/l of strain cells (in terms of dry weight), and the reaction mixture was subjected to a reaction in the same manner as in (2) above. At the time of the reaction mixture preparation, to a brown (due presumably to an oxidation of manganese) suspension resulting from an addition of recovered manganese and fumaric acid to water, was added sodium sulfite powder (about 5% by mole relative to manganese) until a color turned pink, then 2-hydroxypropylenediamine and 7.5N NaOH were added, the resulting mixture was adjusted to pH 7.5 and was allowed to react in the same manner as in (2) above.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].OC(N)(C)CN.[Mn+2:15]>O>[Mn:15].[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN)(C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn+2]
Step Six
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared
CUSTOM
Type
CUSTOM
Details
At the time of the reaction mixture preparation

Outcomes

Product
Name
Type
product
Smiles
[Mn]
Name
Type
product
Smiles
C(\C=C\C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06503739B1

Procedure details

A reaction mixture was prepared by using the recovered precipitate according to the procedures of (2). The concentrations of the respective components at the initiation of the reaction were 1,139 mM of fumaric acid, 570 mM of 2-hydroxypropylenediamine, 570 mM of the recovered manganese (II) (concentration in terms of manganese), 56 mM of S,S-HPDDS and 10 g/l of strain cells (in terms of dry weight), and the reaction mixture was subjected to a reaction in the same manner as in (2) above. At the time of the reaction mixture preparation, to a brown (due presumably to an oxidation of manganese) suspension resulting from an addition of recovered manganese and fumaric acid to water, was added sodium sulfite powder (about 5% by mole relative to manganese) until a color turned pink, then 2-hydroxypropylenediamine and 7.5N NaOH were added, the resulting mixture was adjusted to pH 7.5 and was allowed to react in the same manner as in (2) above.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].OC(N)(C)CN.[Mn+2:15]>O>[Mn:15].[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN)(C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn+2]
Step Six
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared
CUSTOM
Type
CUSTOM
Details
At the time of the reaction mixture preparation

Outcomes

Product
Name
Type
product
Smiles
[Mn]
Name
Type
product
Smiles
C(\C=C\C(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.